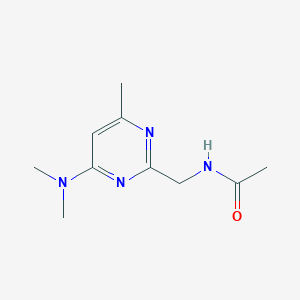

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of acetamide . Acetamides are a class of organic compounds that share a common functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). They are derived from acetic acid and have the general formula CH3CONR2, where R can be a variety of groups .

Synthesis Analysis

While specific synthesis methods for “N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide” were not found, acetamides can generally be synthesized by reacting an amine with acetic anhydride or acetic acid . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Scientific Research Applications

Cyanoacetylation of Amines

Cyanoacetamide derivatives play a crucial role in heterocyclic synthesis. They serve as versatile reactants due to the strategic positioning of the carbonyl and cyano groups. By reacting with common bidentate reagents, N-aryl or N-heteryl cyanoacetamides form diverse heterocyclic compounds. Additionally, their active hydrogen at the C-2 position enables participation in condensation and substitution reactions. Researchers have also explored their biological activities, making them promising candidates for developing chemotherapeutic agents .

Nonlinear Optical Materials

4-N,N-Dimethylamino-4′-N′-methyl-stilbazolium tosylate (DAST): , a derivative of our compound, exhibits nonlinear optical properties. Researchers have investigated its potential for applications in terahertz-sensitive materials. However, poor conductivity and challenging crystal growth processes have limited practical use. Novel binary composite films composed of DAST and other materials may address these limitations .

Ion Exchange Reactions

Our compound can participate in ion exchange reactions. For instance, 4-dimethylamino-N-methyl-4-stilbazolium tosylate (DAST) is synthesized through the condensation and ion exchange reaction of 4-methyl-N-methyl pyridinium tosylate, 4-N,N-dimethylamino-benzaldehyde, and silver p-toluenesulfonate. The straightforward procedure and high efficiency make it an attractive choice .

Biological Studies

While not extensively explored, the biological activities of cyanoacetamide derivatives have drawn interest. Researchers have reported various biological effects associated with these compounds. Further investigations could reveal their potential as bioactive agents .

Hydrogen Bonding and Stacking Interactions

In the context of molecular interactions, our compound, N-(4-((3-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide , has been studied. It exhibits competition between hydrogen bonding, stacking, and halogen bonding. These interactions play a crucial role in molecular recognition and self-assembly processes .

Electrical and Optical Properties

Beyond its nonlinear optical properties, our compound may have other electrical and optical characteristics. Researchers continue to explore its behavior in different contexts, including conductivity and light-matter interactions .

properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-7-5-10(14(3)4)13-9(12-7)6-11-8(2)15/h5H,6H2,1-4H3,(H,11,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQQASMWKPRUQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2696494.png)

![N-(2,5-dimethoxybenzyl)-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2696503.png)

![1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2696504.png)

![6-Acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2696507.png)

![3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2696510.png)